Cas no 627046-34-8 (5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

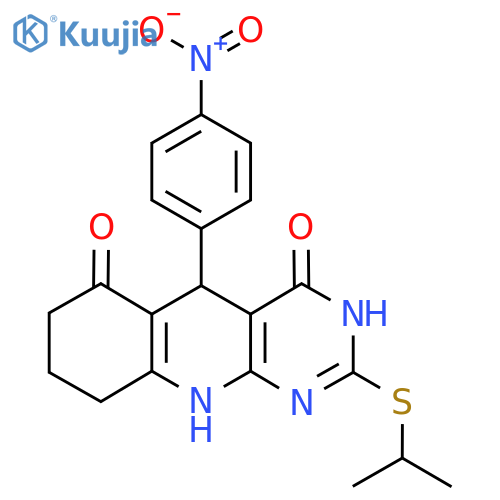

627046-34-8 structure

商品名:5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 化学的及び物理的性質

名前と識別子

-

- 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione

- 5-(4-nitrophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

- AKOS016102206

- F1543-0013

- SR-01000013130-1

- SR-01000013130

- 627046-34-8

- 2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- AKOS002791539

-

- インチ: 1S/C20H20N4O4S/c1-10(2)29-20-22-18-17(19(26)23-20)15(11-6-8-12(9-7-11)24(27)28)16-13(21-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,21,22,23,26)

- InChIKey: HDGBDYTWGZXONF-UHFFFAOYSA-N

- ほほえんだ: S(C(C)C)C1NC(C2=C(N=1)NC1CCCC(C=1C2C1C=CC(=CC=1)[N+](=O)[O-])=O)=O

計算された属性

- せいみつぶんしりょう: 412.12052631g/mol

- どういたいしつりょう: 412.12052631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 847

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 142Ų

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1543-0013-30mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-75mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-10μmol |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-2mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-3mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-20mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-5mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-10mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-4mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1543-0013-25mg |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |

627046-34-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

627046-34-8 (5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量